BMS-986115 is a novel compound developed as an orally bioavailable inhibitor targeting the gamma-secretase complex and the Notch signaling pathway. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in treating advanced solid tumors. The Notch signaling pathway plays a critical role in various cellular processes, including cell differentiation, proliferation, and survival, making it a significant target for cancer therapies.
BMS-986115 is classified as a selective inhibitor of gamma-secretase-mediated Notch signaling. It was developed by Bristol-Myers Squibb and has been evaluated in clinical trials for its safety and efficacy in patients with advanced solid tumors. The compound's action on the Notch pathway is particularly relevant in the context of cancer stem cell maintenance and tumor angiogenesis, which are critical factors in tumor progression and metastasis .
The synthesis of BMS-986115 involves several chemical reactions that utilize various reagents and solvents. The synthesis process typically begins with the preparation of intermediates through standard organic synthesis techniques such as coupling reactions, purification via chromatography, and crystallization. Specific details about the synthesis pathways include:
The detailed synthetic route includes multiple steps where intermediates are formed, purified, and characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures .
BMS-986115 has a complex molecular structure that is crucial for its biological activity. The compound's design incorporates specific functional groups that enable it to interact effectively with the gamma-secretase complex.
The chemical reactions involved in synthesizing BMS-986115 include several key steps:
Each step requires careful monitoring of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity .
BMS-986115 exerts its therapeutic effects primarily through the inhibition of gamma-secretase activity, which is crucial for the proteolytic processing of Notch receptors:
BMS-986115 exhibits several notable physical properties:
The chemical properties include:
These properties are essential for ensuring that BMS-986115 can be effectively used in clinical settings .
BMS-986115 has significant potential applications in cancer therapy due to its ability to inhibit Notch signaling:
Clinical trials have demonstrated its safety profile and preliminary efficacy, paving the way for further investigations into its potential as a standard treatment option for cancers associated with dysregulated Notch signaling .
The NOTCH signaling pathway is an evolutionarily conserved system crucial for regulating cell fate decisions, organ development, and tissue homeostasis across metazoans. It operates via transmembrane receptors (NOTCH1-4) and ligands (JAG1/2, DLL1/3/4) on adjacent cells. Ligand binding triggers proteolytic cleavages of the NOTCH receptor by ADAM metalloproteases and γ-secretase, releasing the Notch Intracellular Domain (NICD). NICD translocates to the nucleus, forms a complex with transcription factor CSL (CBF1/Suppressor of Hairless/Lag-1) and co-activators like MAML, driving expression of target genes (e.g., HES1, HEY1, MYC, CCND1) [1] [7] [9]. Dysregulation of this pathway—through mutations, amplifications, or aberrant ligand expression—is implicated in diverse cancers.
NOTCH receptors are synthesized as single-chain precursors in the endoplasmic reticulum. Key post-translational modifications occur here:
Upon ligand engagement (e.g., DLL4 on a neighboring cell binding to NOTCH1):
This pathway maintains tissue homeostasis by regulating stem cell renewal, differentiation, and apoptosis. For example, NOTCH1 ensures intestinal crypt stem cell differentiation into absorptive enterocytes, while NOTCH2 promotes secretory lineages [1] [6].
NOTCH signaling exhibits context-dependent oncogenicity:
Mechanistically, oncogenic NOTCH:
Table 1: NOTCH Dysregulation in Human Cancers
Cancer Type | NOTCH Alteration | Functional Consequence |
---|---|---|
T-ALL | NOTCH1 activating mutations | Constitutive NICD release; NF-κB/MYC activation |
Breast Cancer (TNBC) | NOTCH3/4 amplification | CSC maintenance, EMT, chemoresistance |
Squamous Cell Carcinoma | NOTCH1 loss-of-function | Impaired differentiation, hyperproliferation |
Desmoid Tumor | Wnt/β-catenin-driven JAG1 upregulation | NOTCH pathway activation; HES1 overexpression |
γ-Secretase, an aspartyl protease complex, is essential for S3 cleavage and NICD release. Its inhibition offers a rational strategy to block oncogenic NOTCH signaling [1] [6] [8]:
BMS-986115 (also known as AL102) is an orally bioavailable, small-molecule GSI. It potently inhibits γ-secretase-mediated NOTCH cleavage (IC₅₀ in low nanomolar range), reducing NICD levels and downstream targets (e.g., HES1, HEY1) [2] [3] [4]. Preclinical data show:
Table 2: Gamma-Secretase Inhibitors in Clinical Development for NOTCH-Driven Cancers
Compound | Clinical Stage | Key Cancer Targets | NOTCH Receptor Selectivity |
---|---|---|---|
BMS-986115 (AL102) | Phase 2/3 (RINGSIDE trial, NCT04871282) | Desmoid tumors, advanced solid tumors | Pan-NOTCH (NOTCH1-4) |
Nirogacestat (PF-03084014) | Phase 3 (DeFi trial, NCT03785964) | Desmoid tumors | Preferential NOTCH1/NOTCH2 inhibition |
Crenigacestat (LY3039478) | Phase 1 | Advanced solid tumors | Pan-NOTCH |
AL101 (BMS-906024) | Phase 2 | Adenoid cystic carcinoma | Pan-NOTCH (highest potency) |
Clinical evidence for BMS-986115:
Table 3: Clinical Activity of BMS-986115 in Phase I Trials
Trial Arm | Dose Schedule | Biomarker Suppression | Clinical Response |
---|---|---|---|
Arm A (Continuous) | 0.3–2 mg daily | >50% HES1 inhibition at ≥1.5 mg | 3/24 patients: stable disease >6 months |
Arm B (Intermittent) | 2–8 mg twice weekly | Target engagement confirmed | 2/12 patients: stable disease >6 months |
BMS-986115 exemplifies the therapeutic potential of selective NOTCH pathway inhibition. Its development underscores the importance of biomarker-driven dosing (e.g., HES1 suppression in PBMCs) to balance efficacy and on-target toxicities like gastrointestinal effects [2] [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7